

# Application Note & Protocol: Analytical Methods for Impurity Profiling of Darunavir Ethanolate

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## Compound of Interest

Compound Name: *Darunavir Ethanolate*

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This document provides detailed application notes and protocols for the analytical methods used in the impurity profiling of **darunavir ethanolate**, an antiretroviral protease inhibitor. The methods outlined are crucial for ensuring the quality, safety, and efficacy of darunavir drug substances and products by identifying and quantifying process-related impurities and degradation products.

## Introduction

Darunavir is a second-generation protease inhibitor used to treat HIV infection.[1][2] It is marketed in its ethanolate form to improve stability.[2] Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies like the ICH to ensure that impurities are maintained below toxicologically qualified limits.[3][4] This document details robust analytical techniques for the separation, identification, and quantification of **darunavir ethanolate** impurities.

The primary analytical technique for impurity profiling is High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) for structural elucidation of unknown impurities.[5][6][7] Forced degradation studies are essential to develop stability-indicating methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[8][9][10][11][12]

## Analytical Methods Overview

A multi-faceted approach is employed for the comprehensive impurity profiling of **darunavir ethanolate**, including:

- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC): For the separation and quantification of known and unknown impurities.[\[8\]](#)[\[9\]](#)[\[11\]](#)[\[13\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and structural characterization of degradation and process-related impurities.[\[5\]](#)[\[14\]](#)
- Gas Chromatography (GC): For the analysis of residual solvents from the manufacturing process.[\[15\]](#)[\[16\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of isolated impurities.[\[7\]](#)[\[17\]](#)

## Quantitative Data Summary

The following tables summarize quantitative data from various validated analytical methods for **darunavir ethanolate** impurity profiling.

Table 1: HPLC/UPLC Method Parameters for Impurity Profiling

Parameter	Method 1 (UPLC) [13]	Method 2 (HPLC)[8] [11]	Method 3 (HPLC)[9]
Column	Zorbax Bonus C18 (150x2.1 mm, 1.8 µm)	X-Bridge C18 (150 x 4.6 mm, 3.5 µm)	Zorbax bonus (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A	0.02 M Ammonium acetate : Methanol (55:45 v/v)	0.01M Ammonium formate (pH 3.0)	Ammonium acetate buffer : Methanol (50:50 v/v)
Mobile Phase B	Acetonitrile : Methanol (30:70 v/v)	Acetonitrile	Ammonium acetate buffer : Acetonitrile (45:55 v/v)
Elution Mode	Gradient	Isocratic (55:45 v/v)	Gradient
Flow Rate	0.22 mL/min	1.0 mL/min	1.0 mL/min
Column Temp.	55°C	30°C	Not Specified
Detection λ	240 nm	265 nm	240 nm
Injection Vol.	5.0 µL	20 µL	Not Specified
Run Time	50 min	Not Specified	35 min

Table 2: Validation Parameters for Darunavir Impurity Quantification

Parameter	Method 1 (UPLC) [13]	Method 2 (UV-Vis) [10]	Method 3 (LC-MS/MS)[14]
Linearity Range	LOQ to 150% of specification level	2-48 µg/mL	100-5000 ng/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.999	0.9994	0.9985
LOD	0.02% (impurities), 0.002% (darunavir)	0.52 µg/mL	10 ng/mL
LOQ	0.05% (impurities), 0.005% (darunavir)	1.60 µg/mL	30 ng/mL
Accuracy (% Recovery)	90.1% to 106.3%	98.39% to 100.80%	Not Specified
Precision (%RSD)	< 10.0%	Not Specified	Not Specified

## Experimental Protocols

### Protocol 1: UPLC Method for Impurity Profiling of Darunavir Ethanolate

This protocol is adapted from a validated stability-indicating UPLC method.[13]

Objective: To separate and quantify known and unknown impurities in **darunavir ethanolate**.

Materials and Reagents:

- **Darunavir Ethanolate** reference standard and sample
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (AR grade)
- Purified water (Milli-Q or equivalent)

- Diluent: Acetonitrile and water in a 50:50 (v/v) ratio

#### Instrumentation:

- UPLC system with a quaternary gradient pump, autosampler, column oven, and PDA detector (e.g., Waters Acquity)
- Data acquisition and processing software (e.g., Empower 3)
- Analytical balance
- Volumetric flasks and pipettes
- Sonicator

#### Chromatographic Conditions:

- Column: Zorbax Bonus C18 (150x2.1 mm, 1.8  $\mu$ m)
- Mobile Phase A: 0.02 M Ammonium acetate and Methanol (55:45 v/v)
- Mobile Phase B: Acetonitrile and Methanol (30:70 v/v)
- Flow Rate: 0.22 mL/min
- Column Temperature: 55°C
- Detection Wavelength: 240 nm
- Injection Volume: 5.0  $\mu$ L
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
10	95	5
25	20	80
40	20	80
45	95	5

| 50 | 95 | 5 |

#### Procedure:

- Standard Solution Preparation:
  - Prepare a stock solution of **darunavir ethanolate** reference standard at a concentration of 0.4 mg/mL in the diluent.
  - Further dilute to obtain a working standard solution at a concentration of 0.004 mg/mL (1% of the test concentration).
- Sample Solution Preparation:
  - Accurately weigh and dissolve the **darunavir ethanolate** sample in the diluent to obtain a final concentration of 0.4 mg/mL.
- System Suitability:
  - Inject the standard solution five times and evaluate system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
- Analysis:
  - Inject the blank (diluent), standard solution, and sample solution into the UPLC system.
  - Record the chromatograms and integrate the peaks.

- Calculation:
  - Calculate the percentage of each impurity in the sample using the following formula:

## Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method.[\[8\]](#)[\[10\]](#)[\[11\]](#)

Objective: To generate potential degradation products of **darunavir ethanolate** under various stress conditions.

Stress Conditions:

- Acid Hydrolysis:
  - Dissolve the **darunavir ethanolate** sample in 0.1 N HCl.
  - Reflux for a specified period (e.g., 60 minutes).[\[8\]](#)[\[12\]](#)
  - Neutralize the solution with an equivalent amount of 0.1 N NaOH.
  - Dilute to the target concentration with the diluent.
- Base Hydrolysis:
  - Dissolve the **darunavir ethanolate** sample in 0.1 N NaOH.
  - Reflux for a specified period (e.g., 30 minutes).[\[8\]](#)[\[12\]](#)
  - Neutralize the solution with an equivalent amount of 0.1 N HCl.
  - Dilute to the target concentration with the diluent.
- Oxidative Degradation:
  - Dissolve the **darunavir ethanolate** sample in a solution of hydrogen peroxide (e.g., 6% H<sub>2</sub>O<sub>2</sub>).[\[8\]](#)[\[12\]](#)

- Keep the solution at room temperature for a specified period (e.g., 120 minutes).[8][12]
- Dilute to the target concentration with the diluent.
- Thermal Degradation:
  - Expose the solid **darunavir ethanolate** sample to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[10]
  - Dissolve the stressed sample in the diluent to the target concentration.
- Photolytic Degradation:
  - Expose the **darunavir ethanolate** sample (solid and solution) to UV light in a photostability chamber for a specified duration.[10]
  - Dissolve the solid sample or dilute the solution sample to the target concentration with the diluent.

Analysis: Analyze the stressed samples using the validated UPLC/HPLC method to assess for degradation and ensure peak purity of the main darunavir peak.

## Protocol 3: GC Analysis of Residual Solvents

This is a general protocol for residual solvent analysis based on USP <467> guidelines, which can be adapted for **darunavir ethanolate**. [15][16]

Objective: To identify and quantify residual solvents in **darunavir ethanolate**.

Materials and Reagents:

- **Darunavir Ethanolate** sample
- Residual solvent standards (Class 1, 2, and 3 as per ICH Q3C)
- Dimethyl sulfoxide (DMSO) or another suitable solvent as a diluent

Instrumentation:



- Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler
- Capillary GC column (e.g., G43 phase like a 624-type column)[16]

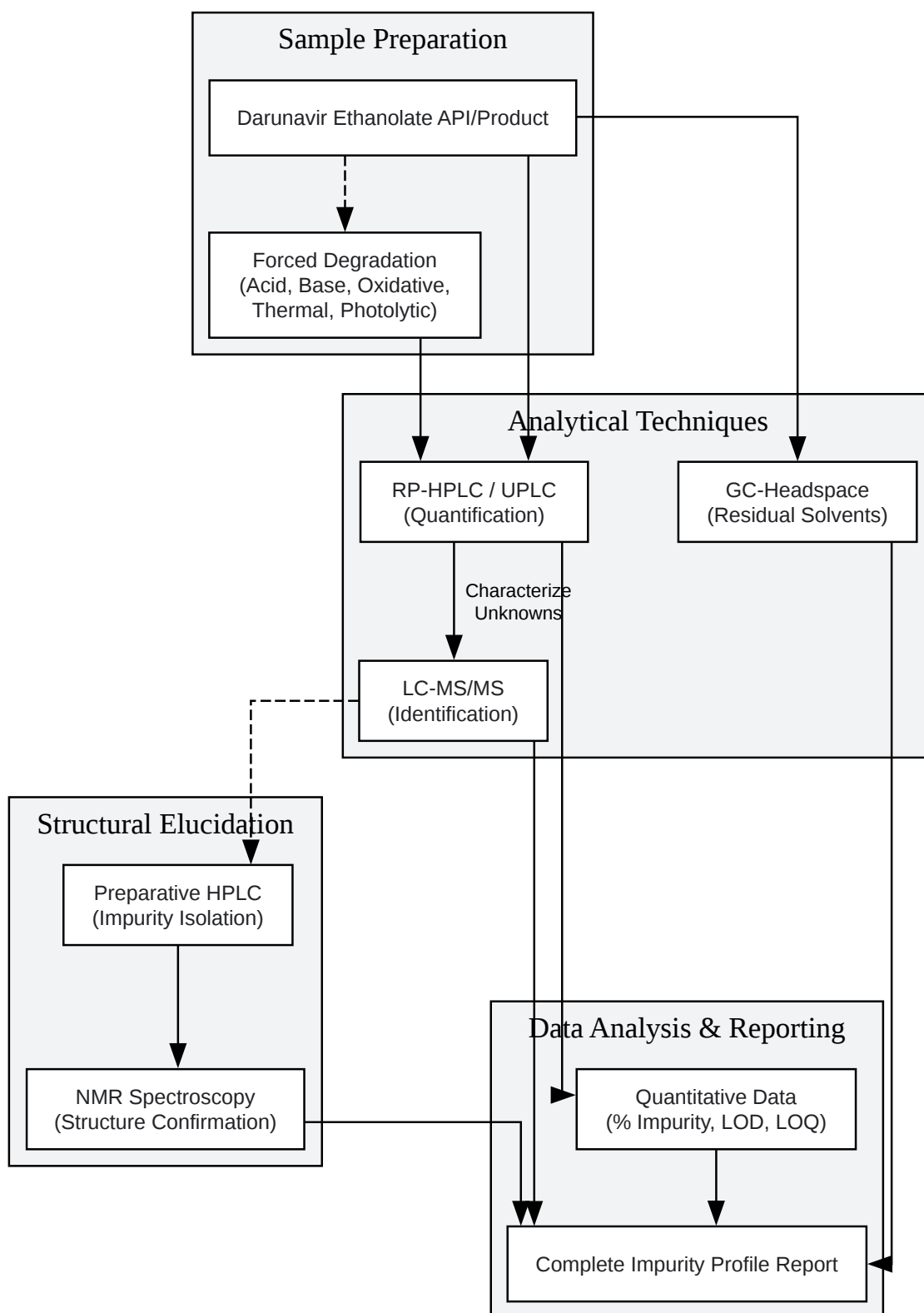
#### Chromatographic Conditions (Example):

- Column: DB-Select 624, 30 m x 0.53 mm ID, 3.0  $\mu$ m film thickness
- Carrier Gas: Helium
- Injector Temperature: 140°C
- Detector Temperature: 250°C
- Oven Temperature Program: 40°C (hold for 20 min), then ramp to 240°C at 10°C/min, and hold for 20 min.
- Headspace Sampler Conditions:
  - Oven Temperature: 80°C
  - Loop Temperature: 90°C
  - Transfer Line Temperature: 100°C
  - Vial Equilibration Time: 60 min

#### Procedure:

- Standard Solution Preparation: Prepare a stock solution of the relevant residual solvent standards in the chosen diluent. Prepare working standards by further dilution.
- Sample Solution Preparation: Accurately weigh the **darunavir ethanolate** sample into a headspace vial and add a precise volume of the diluent.
- Analysis: Place the vials in the headspace autosampler and run the GC analysis.
- Identification and Quantification: Identify peaks by comparing retention times with the standards. Quantify the amount of each residual solvent using an external standard method.

## Visualizations



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Caption: Workflow for **Darunavir Ethanolate** Impurity Profiling.

## Conclusion

The analytical methods described provide a comprehensive framework for the impurity profiling of **darunavir ethanolate**. The use of stability-indicating HPLC and UPLC methods is crucial for routine quality control and stability testing.[8][11][13] LC-MS/MS and NMR are powerful tools for the identification and characterization of novel impurities that may arise during synthesis or degradation.[7][17] Adherence to these validated analytical protocols will ensure the consistent quality and safety of **darunavir ethanolate**, meeting the stringent requirements of regulatory agencies.[3]

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- To cite this document: BenchChem. [Application Note & Protocol: Analytical Methods for Impurity Profiling of Darunavir Ethanolate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192935#analytical-methods-for-darunavir-ethanolate-impurity-profiling]

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